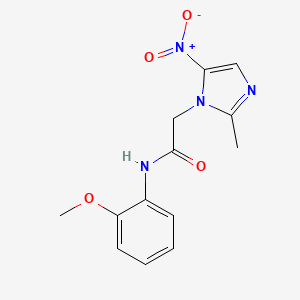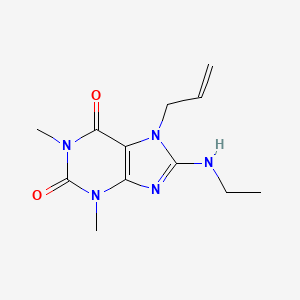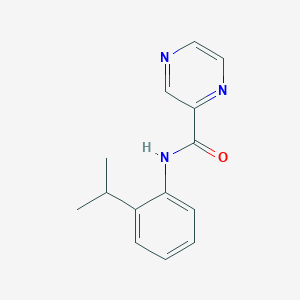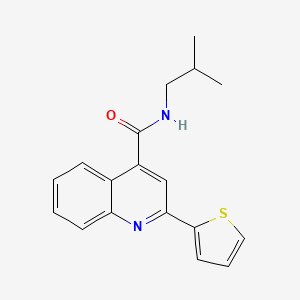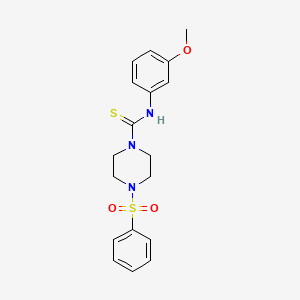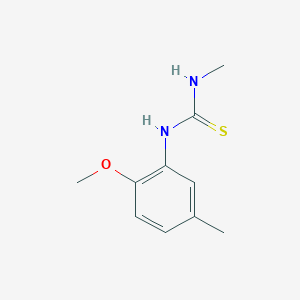
N-(2-methoxy-5-methylphenyl)-N'-methylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-N'-methylthiourea, also known as MMU, is a chemical compound that belongs to the class of thioureas. It has been found to have various biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-methylthiourea is not fully understood. However, it has been proposed that N-(2-methoxy-5-methylphenyl)-N'-methylthiourea inhibits the activity of certain enzymes, such as topoisomerase II and DNA polymerase. These enzymes are essential for the replication and repair of DNA, which is necessary for the growth and survival of cancer cells. N-(2-methoxy-5-methylphenyl)-N'-methylthiourea also activates the p53 tumor suppressor pathway, which is responsible for regulating cell cycle and apoptosis.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-N'-methylthiourea has been found to have various biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and DNA damage. N-(2-methoxy-5-methylphenyl)-N'-methylthiourea also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. N-(2-methoxy-5-methylphenyl)-N'-methylthiourea has been found to have anti-inflammatory effects in animal models of arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-5-methylphenyl)-N'-methylthiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its biological activities, making it a well-characterized compound. However, N-(2-methoxy-5-methylphenyl)-N'-methylthiourea has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. N-(2-methoxy-5-methylphenyl)-N'-methylthiourea also has poor bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-N'-methylthiourea. One direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. N-(2-methoxy-5-methylphenyl)-N'-methylthiourea could be combined with other anticancer drugs to enhance their effectiveness. Another direction is to study its potential as an anti-inflammatory agent in other animal models of inflammation. N-(2-methoxy-5-methylphenyl)-N'-methylthiourea could also be modified to improve its solubility and bioavailability, making it more effective in vivo. Finally, N-(2-methoxy-5-methylphenyl)-N'-methylthiourea could be used as a lead compound for the development of new thiourea derivatives with improved biological activities.
Synthesemethoden
N-(2-methoxy-5-methylphenyl)-N'-methylthiourea can be synthesized by reacting 2-methoxy-5-methylphenyl isothiocyanate with methylamine. The reaction yields a white crystalline powder, which is then purified by recrystallization. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-N'-methylthiourea has been extensively studied for its antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and liver cancer cells. N-(2-methoxy-5-methylphenyl)-N'-methylthiourea induces cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been found to inhibit tumor angiogenesis, which is the process of the formation of new blood vessels that supply nutrients to the growing tumor.
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-7-4-5-9(13-3)8(6-7)12-10(14)11-2/h4-6H,1-3H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHCUZXRGFAAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-3-methylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl {[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5806270.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B5806272.png)
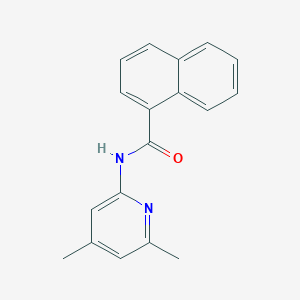
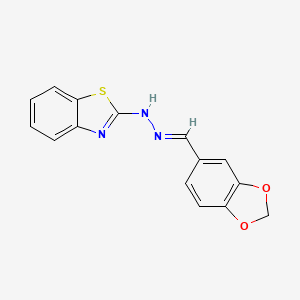
![N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5806286.png)
![N-[2-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5806287.png)
![2-{4-[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl}ethanol](/img/structure/B5806299.png)
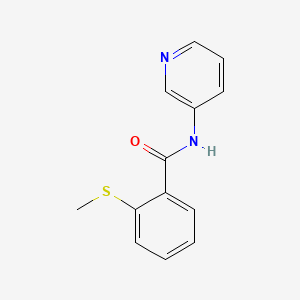
![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5806308.png)
